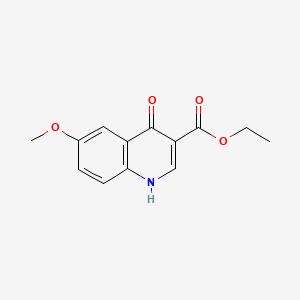

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGYIBIGOOVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974201 | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-78-6, 5866-54-6 | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77156-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Significance

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a key heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules. Its quinoline core, particularly the 4-hydroxy (or 4-oxo) substitution pattern, is a privileged scaffold found in numerous antibacterial agents, including the highly successful fluoroquinolone class of antibiotics.[1][2] The strategic placement of the methoxy group at the 6-position and the carboxylate at the 3-position provides crucial handles for further chemical modification, enabling the development of derivatives with tailored biological activities.[3]

This guide provides an in-depth examination of the most robust and widely adopted method for synthesizing this valuable intermediate: the Gould-Jacobs reaction.[1][4][5] We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure a successful and high-yielding synthesis.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of this compound is elegantly achieved through a two-step sequence known as the Gould-Jacobs reaction.[4][5] This powerful method for constructing the 4-hydroxyquinoline core involves:

-

Condensation: The initial step is the nucleophilic substitution reaction between a substituted aniline, in this case, p-anisidine (4-methoxyaniline), and diethyl ethoxymethylenemalonate (DEEMM). This reaction forms a stable enamine intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.

-

Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling point solvent, to induce an intramolecular electrocyclic reaction, followed by the elimination of ethanol, to form the final quinoline ring system.[1][4]

This approach is highly effective for anilines bearing electron-donating groups, such as the methoxy group in our target synthesis, which facilitates the crucial cyclization step.[4]

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

-

Step 1: Enamine Formation: The synthesis begins with a nucleophilic attack by the amino group of 4-methoxyaniline on the electrophilic carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of an ethanol molecule to yield the key intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.[4][6] This condensation is typically performed at a moderate temperature and can often be accomplished without a solvent or with microwave assistance to accelerate the reaction.[6][7][8]

-

Step 2: Thermal Cyclization: This is the critical, energy-intensive step of the synthesis. The intermediate undergoes a 6-electron electrocyclic reaction, a type of pericyclic reaction, to form a bicyclic intermediate.[4] This process requires significant thermal energy to overcome the activation barrier, which includes the temporary disruption of the aniline ring's aromaticity.[9] The subsequent elimination of a second molecule of ethanol re-aromatizes the system and yields the stable 4-oxo tautomer of the final product. The product exists in equilibrium between the 4-hydroxy and 4-oxo forms, with the keto form generally being more stable.[4]

Choice of Solvent: The high temperature required for cyclization (typically >250 °C) necessitates the use of a high-boiling, inert solvent. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the solvent of choice for this transformation.[9][10][11] Its high boiling point (257 °C), thermal stability, and inability to participate in the reaction make it ideal for providing the necessary energy for the cyclization to proceed efficiently.[12][13]

Detailed Experimental Protocol

This protocol describes a reliable method for the one-pot synthesis of the title compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Molar Eq. |

| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | 123.15 | 40.0 | 0.32 | 1.0 |

| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | 216.23 | 70.0 | 0.32 | 1.0 |

| Dowtherm A | 8004-13-5 | ~166 | 500 mL | - | Solvent |

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head (Dean-Stark trap or similar side-arm condenser) to collect the ethanol byproduct.

-

Reagent Addition: Charge the flask with Dowtherm A (500 mL), 4-methoxyaniline (40.0 g, 0.32 mol), and diethyl ethoxymethylenemalonate (70.0 g, 0.32 mol).[10]

-

Initial Condensation: Begin stirring the mixture and gently heat to approximately 120-140 °C. The initial condensation reaction will commence, and ethanol will begin to distill off.

-

Thermal Cyclization: Once the initial, more vigorous evolution of ethanol subsides, increase the temperature to bring the mixture to a vigorous reflux (approx. 250-257 °C).

-

Reaction Monitoring: Continue heating at reflux until the distillation of ethanol ceases completely. This typically takes between 30 to 60 minutes, indicating the completion of the cyclization.[10]

-

Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the Dowtherm A as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Purification: Wash the filter cake thoroughly with a suitable solvent like hexane or toluene to remove residual Dowtherm A. The product is often of sufficient purity after this step. If further purification is required, recrystallization from a high-boiling solvent like dimethylformamide (DMF) or digestion in hot ethanol can be performed.

-

Drying: Dry the purified solid in a vacuum oven to yield this compound as a crystalline solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Overall workflow for the Gould-Jacobs synthesis.

Mechanistic Diagram

The following diagram details the key mechanistic steps of the Gould-Jacobs reaction.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Expected Results and Characterization

The final product, this compound, is typically obtained as a white to off-white crystalline solid.

-

Molecular Formula: C₁₃H₁₃NO₄[10]

-

Molecular Weight: 247.25 g/mol [10]

-

Melting Point: 280-283 °C[10]

-

Appearance: Crystalline solid

-

Spectroscopic Data: Characterization should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to verify the structure and purity.

Safety and Handling

-

4-Methoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation. Standard PPE is required.

-

Dowtherm A: This heat transfer fluid operates at very high temperatures. Extreme caution must be taken to avoid severe thermal burns. Ensure the glassware is properly secured and inspected for defects before heating to reflux temperatures. It has a distinct odor and should be handled in a fume hood.

-

High Temperatures: The reaction involves heating to over 250 °C. Use a suitable heating mantle and ensure the apparatus is stable and shielded.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. chempoint.com [chempoint.com]

- 13. chempoint.com [chempoint.com]

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, chemical properties, and established applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a quinoline derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features make it a valuable intermediate in medicinal chemistry.

CAS Number: 77156-78-6[1][2][3]

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C13H13NO4 | [1][4] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 280-283 °C | [1][3] |

| Boiling Point | 394.7 °C at 760 mmHg | [1] |

| Density | 1.277 g/cm³ | [1] |

| Flash Point | 192.5 °C | [1] |

| Refractive Index | 1.556 | [1] |

| Appearance | Solid | [5] |

Chemical Structure

The chemical structure of this compound is characterized by a quinoline core, substituted with a hydroxyl group at position 4, a methoxy group at position 6, and an ethyl carboxylate group at position 3.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through a Gould-Jacobs reaction. This reaction involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.

Synthetic Pathway Overview

The primary route for synthesizing this compound involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent tautomerization to yield the final quinoline product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process.[1]

Materials:

-

4-Methoxyaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or another high-boiling point solvent)

-

Hexanes

-

Ethanol

Procedure:

-

A solution of 4-methoxyaniline and diethyl ethoxymethylenemalonate in Dowtherm A is prepared in a flask equipped with a side-arm and condenser.[1]

-

The mixture is heated to reflux, and the reaction is monitored by the distillation of ethanol. Heating is continued until all the ethanol has been removed.[1]

-

The reaction solution is then cooled, and hexanes are added to precipitate the crude product.[1]

-

The mixture is further cooled in an ice bath to maximize precipitation.[1]

-

The resulting solid is collected by filtration, washed with hexanes, and dried under a vacuum to yield the final product.[1]

Causality of Experimental Choices:

-

High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A is crucial for achieving the high temperature required for the intramolecular cyclization.

-

Removal of Ethanol: The continuous removal of ethanol drives the initial condensation reaction to completion according to Le Chatelier's principle.

-

Precipitation with Hexanes: The addition of a non-polar solvent like hexanes decreases the solubility of the polar product, leading to its precipitation and facilitating its isolation from the reaction mixture.

Applications in Drug Discovery and Development

This compound is a versatile intermediate with broad applications in the pharmaceutical industry. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.

Key Therapeutic Areas:

-

Antibacterial Agents: The 4-hydroxyquinoline core is a key pharmacophore in many antibacterial agents. This compound serves as a precursor for the synthesis of novel quinolone antibiotics.

-

Antimalarial Drugs: The quinoline ring system is central to the structure of several antimalarial drugs, including chloroquine. This intermediate is utilized in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium.

-

Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. Research is ongoing to explore the potential of derivatives of this compound as novel anticancer therapies.[6]

-

Neuroprotective Agents: The 4-hydroxyquinoline scaffold is also found in kynurenic acid, an endogenous neuroprotective agent.[7] This suggests the potential for developing derivatives with therapeutic applications in neurological disorders.

Caption: Major application areas in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: H319 - Causes serious eye irritation.[1]

-

Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the ongoing quest for novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This quinoline derivative is a significant heterocyclic compound, serving as a pivotal intermediate in the development of various pharmaceutical agents. This document delves into its structural characteristics, including its keto-enol tautomerism, details its primary synthetic route via the Gould-Jacobs reaction, and presents its physicochemical and spectroscopic data. The guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical scaffold.

Chemical Identity and Structural Elucidation

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds that form the core of many biologically active molecules. Its identity is defined by the following key parameters:

| Property | Value | Reference |

| CAS Number | 77156-78-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Synonyms | Ethyl 4-hydroxy-6-methoxy-3-quinolinecarboxylate, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | [1] |

Tautomerism: The 4-Hydroxyquinoline vs. 4-Quinolone Form

A critical structural feature of this molecule is its existence in a state of keto-enol tautomerism. It can exist as both the aromatic 'enol' form (4-hydroxyquinoline) and the non-aromatic 'keto' form (4-quinolone). While often named as a hydroxyquinoline, experimental and theoretical evidence suggests that the 4-quinolone (keto) form is the predominant and more stable tautomer in most conditions.[3] This equilibrium is fundamental to its reactivity and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Mechanistic Insights

The most established and industrially relevant method for synthesizing this compound is the Gould-Jacobs reaction .[4][5][6] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[6]

Gould-Jacobs Synthesis Workflow

The synthesis begins with the reaction of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This is followed by an intramolecular cyclization at high temperatures, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether, to facilitate the reaction and subsequent removal of ethanol.[1][5]

Caption: Workflow for the Gould-Jacobs synthesis.

Detailed Experimental Protocol (Classical Thermal Method)

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[1][6]

-

Step 1: Condensation. In a round-bottom flask equipped with a condenser and a side-arm for distillation, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Step 2: Intermediate Formation. Heat the mixture to approximately 130°C. Ethanol will begin to distill off. Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Step 3: Cyclization. To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A (approx. 5 mL per gram of intermediate).[1] Heat the mixture to 250°C. Maintain this temperature for 1.5-3 hours to facilitate the intramolecular cyclization.[1]

-

Step 4: Isolation and Purification. Cool the reaction mixture to room temperature. A brown or off-white solid should precipitate. Add hexanes or pentane to the cooled mixture to further precipitate the product and dilute the solvent.[1]

-

Step 5: Final Product. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes or another non-polar solvent to remove the residual high-boiling solvent. Dry the solid under vacuum to yield this compound.

Causality Note: The high temperature (~250°C) in Step 3 is critical to overcome the activation energy barrier for the 6-electron electrocyclization, which is the key ring-forming step of the reaction.[6] The use of an inert, high-boiling solvent ensures a consistent and controllable reaction temperature.[5]

Reaction Mechanism

The Gould-Jacobs reaction proceeds via a two-stage mechanism:

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are essential for the identification and quality control of the compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [7] |

| Melting Point | 280-283 °C | [1] |

| Boiling Point | 394.7 °C at 760 mmHg | [1] |

| Density | 1.277 g/cm³ | [1] |

| Flash Point | 192.5 °C | [1] |

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy:

-

Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.3 ppm (CH₂).

-

Methoxy Group: A sharp singlet around 3.8-3.9 ppm (OCH₃).

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the quinoline ring.

-

NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the proton on the nitrogen in the 4-quinolone tautomer.

-

-

¹³C NMR Spectroscopy:

-

Carbonyls: Two distinct signals in the downfield region (165-180 ppm) for the ester and quinolone C=O groups.

-

Aromatic Carbons: Multiple signals between 110-150 ppm.

-

Aliphatic Carbons: Signals for the methoxy carbon (~55 ppm), ethyl CH₂ (~60 ppm), and ethyl CH₃ (~14 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H/O-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the N-H bond in the quinolone form or O-H in the enol form.

-

C=O Stretches: Strong, distinct absorption bands around 1650-1720 cm⁻¹ for the ester and quinolone carbonyl groups.

-

C-O Stretch: Absorption bands around 1200-1300 cm⁻¹ for the ester and ether linkages.

-

-

Mass Spectrometry:

-

The exact mass is 247.084 Da.[1] The mass spectrum would show a prominent molecular ion peak [M]+ at m/z = 247, with a protonated species [M+H]+ at m/z = 248 under appropriate ionization conditions.

-

Chemical Reactivity and Derivatization

This compound possesses several reactive sites that allow for its use as a versatile building block.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (saponification) followed by acidification to yield the corresponding 4-hydroxy-6-methoxyquinoline-3-carboxylic acid .[4][6] This carboxylic acid is itself a valuable intermediate for forming amides or other derivatives.

-

Reactions at the C4-Position: The 4-hydroxy (or 4-oxo) group can be converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This conversion is a common strategy in quinoline chemistry, as the 4-chloro derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, and other functional groups.

-

Aromatic Ring Substitution: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The existing methoxy group is an activating, ortho-para director, while the fused heterocyclic ring also influences the position of substitution.

Significance in Medicinal Chemistry

The quinoline and 4-quinolone scaffolds are considered "privileged structures" in drug discovery due to their ability to bind to a wide range of biological targets. Consequently, this compound serves as a key starting material for synthesizing compounds with potential therapeutic applications, including:

-

Antibacterial agents (e.g., fluoroquinolone analogues).[6]

-

Anticancer agents .

-

Antimalarial drugs .[8]

Its functional groups provide handles for building molecular complexity, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[8]

Conclusion

This compound is a well-characterized heterocyclic compound with a rich chemical profile. Its synthesis is reliably achieved through the Gould-Jacobs reaction, and its structure, dominated by the 4-quinolone tautomer, offers multiple sites for chemical modification. The combination of its stable core, predictable reactivity, and proven utility as a pharmaceutical intermediate ensures its continued importance in the fields of synthetic organic chemistry and drug development.

References

- 1. echemi.com [echemi.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate [cymitquimica.com]

- 8. jk-sci.com [jk-sci.com]

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Foreword: The quinoline scaffold represents a cornerstone in heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry and material science. This guide provides a comprehensive examination of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. Our focus will be on the intrinsic relationship between its molecular architecture and its physicochemical properties, synthesis, and potential applications, providing both foundational knowledge and field-proven insights.

Introduction to this compound

This compound is a complex organic molecule built upon a quinoline heterocyclic system. Quinoline and its derivatives are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, antibacterial, antimalarial, and anticancer properties[1]. This specific compound serves as a valuable pharmaceutical intermediate, a building block for the synthesis of more complex and targeted therapeutic agents[2][3]. Understanding its core molecular structure is paramount to harnessing its synthetic potential and exploring its biological significance.

The molecule's formal name is this compound, and it is also commonly referred to by its tautomeric name, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]. This tautomerism is a key feature of its chemical behavior and will be explored in detail.

Molecular Architecture and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular structure—the precise arrangement of atoms and the chemical bonds that hold them together.

2.1. Core Structure and Functional Groups

The molecular formula for this compound is C₁₃H₁₃NO₄, with a molecular weight of approximately 247.25 g/mol [2][4]. Its structure is characterized by:

-

A Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

-

A 4-Hydroxy Group: This group is tautomeric with a ketone group at the C4 position, leading to the more stable 4-quinolone form.

-

A 6-Methoxy Group (-OCH₃): An electron-donating group attached to the benzene ring portion of the quinoline core.

-

An Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functional group at the C3 position, which significantly influences the molecule's reactivity and electronic properties.

Caption: Logical relationship of functional groups on the quinoline core.

2.2. Tautomerism: The Hydroxy-Quinolone Equilibrium

A critical aspect of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-quinolone form. In the solid state and in most solvents, the equilibrium heavily favors the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer due to the formation of a more stable, conjugated amide system. This preference is crucial for understanding its chemical reactivity and biological interactions.

Caption: Tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.

2.3. Physicochemical Data

The macroscopic properties of a compound are a direct consequence of its molecular structure. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [2][4] |

| Molecular Weight | 247.25 g/mol | [2][4] |

| Melting Point | 280-283 °C | [2] |

| Boiling Point | 394.7 °C at 760 mmHg | [2] |

| Density | 1.277 g/cm³ | [2] |

| Flash Point | 192.5 °C | [2] |

| Appearance | Solid | [5] |

Synthesis and Reaction Mechanisms

The construction of the quinoline ring system is a classic endeavor in organic synthesis. A common and effective method for synthesizing this particular derivative is through a thermal cyclization reaction.

3.1. Experimental Protocol: Gould-Jacobs Reaction Variant

A widely cited synthesis involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[2] This process can be broken down into two main stages:

Step 1: Condensation A solution of 4-methoxyaniline and diethyl ethoxymethylenemalonate is heated. The aniline nitrogen performs a nucleophilic attack on the electron-deficient carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol and the formation of an intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate.

Step 2: Thermal Cyclization The intermediate is heated at a high temperature (typically ~250 °C) in a high-boiling point solvent like Dowtherm A. This triggers an intramolecular electrophilic aromatic substitution (a cyclization) to form the quinoline ring, followed by tautomerization to the stable quinolone product.

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization Profile

The elucidation of a molecule's structure relies heavily on spectroscopic techniques. Based on the known structure of this compound, we can predict the key features of its spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9 ppm), a quartet and a triplet for the ethyl ester group protons, and a broad singlet for the N-H proton of the quinolone tautomer at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the carbonyl carbons of the ester and the quinolone ring (typically >160 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is valuable for identifying functional groups. Key absorption bands would be expected for the N-H stretch (as part of the quinolone), C=O stretching vibrations for both the quinolone ketone and the ester, C-O stretches for the ether and ester, and characteristic bands for the aromatic ring.

-

Mass Spectrometry (MS): In mass spectrometry, the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (247.25).

Applications and Biological Relevance

While this compound is primarily known as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry.

-

Pharmaceutical Intermediate: It is a key building block for creating more elaborate molecules. For instance, quinoline derivatives are central to the synthesis of various pharmaceuticals, including those with antimicrobial properties.[3] The functional groups on this molecule (hydroxyl/keto, ester, methoxy) provide multiple reaction sites for further chemical modification.

-

Scaffold for Drug Discovery: The 4-quinolone scaffold is present in many antibacterial agents (e.g., fluoroquinolones). Research into derivatives of this core structure continues to be an active area for discovering new therapeutic agents against a range of diseases.[1]

-

Material Science: The unique chemical structure of quinoline derivatives can be incorporated into polymers and coatings to enhance properties like UV resistance and durability.[3]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its structure, defined by the stable 4-quinolone tautomer and versatile functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its molecular architecture, physicochemical properties, and synthesis is essential for researchers aiming to leverage this compound in the development of novel pharmaceuticals, advanced materials, and other specialized chemical applications. The insights provided in this guide serve as a foundational resource for such endeavors.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore the canonical Gould-Jacobs synthesis pathway with detailed mechanistic insights, present its characteristic physicochemical and spectroscopic data, and discuss its role as a versatile intermediate in the development of novel therapeutic agents. This document is structured to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound . However, due to keto-enol tautomerism, it predominantly exists in the keto form, which is named Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate . For the purpose of this guide, we will use the more common "4-hydroxy" nomenclature, while acknowledging the keto form's prevalence.

The quinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In this specific molecule, the core is functionalized at key positions:

-

C3-Position: An ethyl carboxylate group (-COOEt), which is crucial for subsequent chemical modifications.

-

C4-Position: A hydroxyl group (-OH), which, as mentioned, tautomerizes to a ketone.

-

C6-Position: A methoxy group (-OCH₃) on the benzene ring, which modulates the electronic properties and can influence biological activity.

Physicochemical Data Summary

A compilation of essential physicochemical properties provides a foundational understanding of the compound's behavior in experimental settings.

| Property | Value | Source |

| CAS Number | 77156-78-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 280-283 °C | [1] |

| Boiling Point | 394.7 °C at 760 mmHg | [1] |

| SMILES | CCOC(=O)c1cnc2ccc(OC)cc2c1O | [2] |

| InChI Key | Not readily available in searched sources. |

Synthesis via Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4][5][6] This thermal cyclization process offers a robust route to the quinoline backbone from readily available aniline precursors.[7]

Principle and Mechanism

The Gould-Jacobs reaction proceeds in two primary stages:

-

Condensation: An aniline derivative (in this case, 4-methoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][6]

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically ~250 °C) in a high-boiling point solvent like Dowtherm A. This is followed by the elimination of a second molecule of ethanol to yield the final quinoline ring system.[5][6][7]

The reaction is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in our target molecule.[6]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on typical Gould-Jacobs procedures.[1][8][9]

Materials:

-

4-methoxyaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or similar high-boiling solvent like diphenyl ether)

-

Hexanes or Pentane (for washing)

Procedure:

-

Reaction Setup: In a flask equipped with a condenser and a side-arm for distillation, combine equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate in Dowtherm A.

-

Initial Condensation & Cyclization: Heat the solution to reflux (approx. 250 °C). Ethanol will begin to distill off. Continue heating for 1.5 to 3 hours, or until ethanol evolution ceases.[1] This high temperature is critical for driving the thermal cyclization.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is often poorly soluble in Dowtherm A upon cooling.

-

Isolation: Dilute the cooled reaction mixture with a non-polar solvent like hexanes or pentane to precipitate the product fully.[8][9]

-

Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Rationale for Procedural Choices

-

Solvent: Dowtherm A is used due to its high boiling point (~257 °C), which is necessary to achieve the energy required for the intramolecular cyclization.

-

Reagents: Diethyl ethoxymethylenemalonate is the key C3 synthon, providing the atoms that will form the pyridine ring portion of the quinoline.

-

Work-up: The use of a non-polar solvent like hexanes for precipitation and washing is effective because the polar quinolone product has very low solubility in it, while the non-polar Dowtherm A is readily soluble, allowing for efficient separation.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not publicly available in the search results, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.

-

¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm region. The ethyl ester would show a characteristic quartet (CH₂) and triplet (CH₃). A broad singlet for the N-H proton (in the keto form) would be expected at a downfield shift (>10 ppm).

-

¹³C NMR: Carbonyl carbons (ester and ketone) would be found in the δ 160-180 ppm range. Aromatic carbons would appear between δ 110-150 ppm. The methoxy carbon would be around δ 55-60 ppm.

-

IR Spectroscopy: Key peaks would include a broad O-H stretch (enol form) or N-H stretch (keto form) around 3400-3200 cm⁻¹, a strong C=O stretch for the ketone around 1650 cm⁻¹, and another C=O stretch for the ester around 1720 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 247. An [M+H]+ peak at m/z 248 is also expected.[8][9]

Visualization of Synthesis Workflow

Gould-Jacobs Reaction Workflow

Caption: Overall workflow for the Gould-Jacobs synthesis.

Simplified Gould-Jacobs Mechanism

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a valuable scaffold and intermediate in the synthesis of more complex, biologically active molecules. The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry.

-

Antimalarial Drugs: The 4-hydroxyquinoline skeleton is famously part of chloroquine. This intermediate can be used to develop new antimalarial agents.

-

Antibacterial Agents: The quinolone structure is central to a class of antibiotics (e.g., nalidixic acid, norfloxacin).[7] This compound serves as a starting point for novel antibacterial drugs.[10]

-

Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors feature a quinoline or quinolone core. For example, intermediates like this are used in the synthesis of Lenvatinib, a multi-kinase inhibitor for treating various cancers.[11]

-

Other Therapeutic Areas: Derivatives have been investigated for a wide range of biological activities, including as neuroprotective agents and matrix metalloproteinase inhibitors.[12]

The ethyl ester at the C3 position and the hydroxyl group at C4 are convenient handles for further functionalization, allowing chemists to build molecular complexity and fine-tune the pharmacological properties of the final compounds.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its synthesis is well-established through the robust Gould-Jacobs reaction. The inherent reactivity of its functional groups, combined with the proven biological relevance of the 4-hydroxyquinoline core, ensures its continued importance for researchers and scientists in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]

- 3. parchem.com [parchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. wikiwand.com [wikiwand.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 9. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [guidechem.com]

- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

Unveiling the Bio-Pharmacological Potential of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Technical Guide for Researchers

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline scaffold is well-established. This guide focuses on a specific, yet promising, member of this family: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. While direct and extensive biological data on this particular molecule is emerging, its structural features, shared with other bioactive quinolines, strongly suggest a rich potential for therapeutic applications. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its synthesis, putative biological activities, and detailed methodologies for its evaluation.

Synthesis and Physicochemical Characterization

The targeted compound, this compound, can be reliably synthesized through established chemical reactions. A common and effective method involves the Gould-Jacobs reaction, where a substituted aniline reacts with a diethyl ethoxymethylenemalonate followed by a cyclization reaction.[3]

Synthetic Protocol: A Step-by-Step Approach

A frequently employed synthesis route is the thermal cyclization of the corresponding anilinomethylenemalonate.[3]

Step 1: Synthesis of Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate

-

In a round-bottom flask, equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate are mixed.

-

The reaction mixture is heated, typically at reflux, in a suitable high-boiling solvent like Dowtherm A, until the evolution of ethanol ceases.[3]

-

The reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the intermediate product is isolated, often by precipitation with a non-polar solvent like hexanes, followed by filtration and drying.

Step 2: Cyclization to this compound

-

The dried intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., Dowtherm A).

-

The solution is heated to a high temperature (typically around 250 °C) to induce thermal cyclization.[3]

-

The progress of the cyclization is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed with a suitable solvent, and dried to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

| Melting Point | 280-283 °C | [3] |

| XLogP3 | 2 | [3] |

| PSA (Polar Surface Area) | 64.6 Ų | [3] |

Anticipated Biological Activities: An Evidence-Based Perspective

While dedicated studies on this compound are limited, a wealth of information on structurally similar compounds allows for informed predictions of its biological potential. The core 4-hydroxyquinoline-3-carboxylate scaffold is a well-recognized pharmacophore.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and protein kinases.[1][4][5][6] The 4-quinolone-3-carboxylic acid motif, in particular, has been identified as a privileged structure for developing antitumor agents.[7] Studies on various 6-methoxyquinoline derivatives have shown cytotoxic effects against cancer cell lines like A549 (lung carcinoma).[8] Furthermore, quinoline-4-carboxylic acid derivatives have shown promising results against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer) cell lines.[9]

It is therefore highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines.

Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial drugs. The 4-quinolone-3-carboxylic acid moiety is the core of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. While the title compound is not a classic fluoroquinolone, the presence of the 4-hydroxyquinoline-3-carboxylate core suggests potential antibacterial activity. A closely related analog, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, is noted for its antimicrobial properties.[10] Additionally, various 6-methoxyquinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

Therefore, it is reasonable to hypothesize that this compound possesses antimicrobial properties.

Enzyme Inhibition

The biological activities of quinoline derivatives are often attributed to their ability to inhibit specific enzymes. For instance, various quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA.[12] Other studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2 and ATM kinase.[5][6][13] The structural features of this compound make it a candidate for interaction with the active sites of various enzymes, potentially leading to their inhibition.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asm.org [asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

discovery and history of quinoline-3-carboxylates

An In-depth Technical Guide to the Discovery and History of Quinolone-3-Carboxylates

Preamble: From Serendipity to Rational Design

The story of the quinolone-3-carboxylates is a compelling narrative of serendipity, meticulous chemical optimization, and profound impact on antibacterial therapy. Initially uncovered as an unexpected byproduct during the synthesis of an antimalarial drug, this chemical scaffold has evolved over six decades into a vast class of potent, broad-spectrum antibiotics. This guide, intended for researchers and drug development professionals, delves into the pivotal moments of discovery, the elucidation of their unique mechanism of action, the intricate structure-activity relationships that guided their evolution, and the foundational synthetic methodologies that brought them from the bench to the clinic. We will explore not just what was discovered, but why certain molecular modifications were transformative, offering insights into the principles of modern medicinal chemistry.

Part 1: The Genesis - An Accidental Discovery

The history of quinolones begins not with a targeted search for an antibiotic, but as a fortunate accident. In 1962, while attempting to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity from a chemical distillate.[1] This unexpected compound, characterized as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid .[1][2]

Though technically a naphthyridine, nalidixic acid is universally considered the progenitor of the entire quinolone class.[3] It exhibited modest activity, primarily against Gram-negative bacteria, and due to its limited systemic absorption, its clinical use was confined to treating urinary tract infections (UTIs).[3][4][5] While its efficacy was limited, the discovery of nalidixic acid provided a novel chemical scaffold, the 4-quinolone core, sparking a new direction in antibacterial research that would prove immensely fruitful. Following this initial breakthrough, other first-generation quinolones like pipemidic acid and oxolinic acid were introduced in the 1970s, offering only marginal improvements over their predecessor.[1][6]

Part 2: The Mechanism of Action - A Tale of Two Topoisomerases

Quinolones exert their bactericidal effect through a unique and potent mechanism: they convert essential bacterial enzymes into cellular toxins.[7] These drugs target bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[8][9]

These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[8] They function by creating transient double-stranded breaks in DNA, allowing another segment of DNA to pass through, and then resealing the break.[7][8] Quinolones intervene in this process by stabilizing the intermediate complex formed between the topoisomerase and the cleaved DNA.[7] By inhibiting the DNA ligation step, the quinolone traps the enzyme on the DNA, creating a stable ternary complex.[7][9]

This "poisoning" of the topoisomerase has two major consequences:

-

The accumulation of these complexes leads to permanent double-stranded DNA breaks when the replication fork collides with them, triggering the SOS response and ultimately leading to apoptotic cell death.[7]

-

The overall catalytic function of the enzymes is impaired, halting essential DNA processes.[7]

The following diagram illustrates this inhibitory process.

Caption: Mechanism of Quinolone Action.

Part 3: The Fluoroquinolone Revolution - Structure-Activity Relationships (SAR)

The most significant breakthrough after nalidixic acid was the introduction of a fluorine atom at the C6 position of the quinolone ring.[10] This single modification, first realized in the development of norfloxacin patented in 1978, dramatically expanded the antibacterial spectrum and potency, giving rise to the fluoroquinolones .[3][11][12] This discovery unlocked a period of intensive research into the structure-activity relationships (SAR) of the quinolone nucleus, with thousands of analogues being synthesized to optimize activity, pharmacokinetics, and safety.[1][3][10]

The core quinolone-3-carboxylate structure is essential for activity, particularly the carboxylic acid at C3 and the ketone at C4.[13] Modifications at other key positions, however, have profound effects on the drug's properties.

| Position | Substituent Group | Effect on Activity and Properties | Key Examples |

| N1 | Cyclopropyl | Confers significant potency, especially against Gram-negative bacteria.[10][13] | Ciprofloxacin, Levofloxacin |

| Ethyl | Basic requirement for activity, present in the first quinolone. | Nalidixic Acid | |

| t-Butyl | Slightly less potent than cyclopropyl but still effective.[10] | ||

| C5 | Amino | Improves overall potency.[14][15] | Sparfloxacin |

| Methyl/Methoxy | Affects the planar configuration of the molecule, can be optimal.[13] | ||

| C6 | Fluorine (F) | Crucial modification. Dramatically increases potency and broadens the spectrum to include Gram-positive bacteria and atypical pathogens.[10][16] | Ciprofloxacin, Norfloxacin |

| C7 | Piperazine Ring | Improves activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[10][16] | Ciprofloxacin, Norfloxacin |

| Pyrrolidine Ring | Tends to confer better activity against Gram-positive bacteria.[10][14] | ||

| Alkylated Piperazine | Increases serum half-life and potency against Gram-positive bacteria.[14][15] | Lomefloxacin | |

| C8 | Halogen (F, Cl) | Improves oral absorption and confers activity against anaerobic bacteria.[14][15] | Sparfloxacin (F) |

| Methoxy | Reduces phototoxicity and can reduce susceptibility to efflux pumps, slowing resistance development.[14][17] | Moxifloxacin, Gatifloxacin |

This systematic exploration of SAR allowed for the rational design of successive generations of fluoroquinolones, each with an improved therapeutic profile. Second-generation agents like ciprofloxacin offered excellent Gram-negative coverage, while third-generation (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) drugs significantly enhanced activity against Gram-positive organisms (like Streptococcus pneumoniae) and anaerobes.[1][4][12][17]

Part 4: Foundational Synthetic Methodologies

The construction of the quinolone-3-carboxylate core has been a subject of extensive synthetic exploration. The classical methods, while sometimes supplanted by more modern techniques, provide a fundamental understanding of the chemistry involved. A common and historically significant approach to synthesizing the naphthyridine core of nalidixic acid involves a Gould-Jacobs-like reaction pathway.

Experimental Protocol: Synthesis of Nalidixic Acid

This protocol describes a representative multi-step synthesis.[2][18]

Step 1: Condensation

-

Reactants: 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.

-

Procedure: Equimolar amounts of the reactants are heated together, typically without a solvent or in a high-boiling solvent like diphenyl ether.

-

Mechanism: The amino group of the pyridine undergoes a nucleophilic addition-elimination reaction with the enol ether of the malonate, displacing the ethoxy group to form a substituted intermediate.

Step 2: Thermal Cyclization

-

Procedure: The intermediate from Step 1 is heated to a high temperature (e.g., ~250°C).

-

Mechanism: An intramolecular cyclization occurs, where the secondary amine attacks one of the ester carbonyls, followed by elimination of ethanol, to form the bicyclic naphthyridine ring system. This yields the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Step 3: Saponification (Hydrolysis)

-

Reactants: The ester product from Step 2 and a strong base (e.g., sodium hydroxide).

-

Procedure: The ester is refluxed in an aqueous or alcoholic solution of the base.

-

Workup: The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the corresponding carboxylic acid.

Step 4: N-Alkylation

-

Reactants: The carboxylic acid from Step 3, an alkylating agent (e.g., ethyl iodide), and a base (e.g., potassium hydroxide).

-

Procedure: The reactants are heated in a suitable solvent like ethanol. The base deprotonates the nitrogen at position 1, which then acts as a nucleophile to attack the ethyl iodide.

-

Workup: The final product, nalidixic acid, is isolated by filtration and can be purified by recrystallization.

The following workflow diagram visualizes this synthetic pathway.

Caption: A representative synthetic workflow for Nalidixic Acid.

Part 5: Evolution Beyond Antibacterials

While the legacy of quinolone-3-carboxylates is firmly rooted in antibacterial therapy, the versatile scaffold has been explored for other therapeutic applications. Researchers have designed and synthesized derivatives with antiproliferative activity against cancer cell lines, demonstrating the potential of this chemical class to inhibit cell cycles and induce apoptosis.[19][20] Furthermore, related quinoline-3-carboxamide derivatives have been investigated as inhibitors of enzymes like hematopoietic prostaglandin D synthase for anti-inflammatory purposes and for treating autoimmune conditions like psoriasis.[21][22] These explorations underscore the enduring value of the quinoline core as a privileged scaffold in medicinal chemistry.

Conclusion

The journey of the quinolone-3-carboxylates from an obscure impurity to a cornerstone of antimicrobial therapy is a testament to the power of chemical innovation. The initial serendipitous discovery of nalidixic acid laid the groundwork for decades of rational drug design. Through a deep understanding of their mechanism of action and meticulous exploration of structure-activity relationships, scientists transformed a narrow-spectrum agent into a class of broad-spectrum fluoroquinolones that have saved countless lives. The story continues to evolve, with ongoing research into new derivatives to combat resistance and explore novel therapeutic indications, ensuring the relevance of this remarkable chemical family for years to come.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 16. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US5726183A - Use of quinoline-3-carboxamide compounds - Google Patents [patents.google.com]

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate solubility data

An In-depth Technical Guide: Solubility Characterization of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. This compound, a quinoline derivative, represents a class of compounds with significant therapeutic potential but often faces challenges related to poor solubility. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the causal principles behind solubility testing, offers detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and explores the key physicochemical factors that modulate solubility. By grounding experimental design in scientific first principles, this guide equips researchers to generate robust, reliable, and decision-enabling solubility data, thereby accelerating the drug development process.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility behavior. This compound (EHMQC) is a heterocyclic compound whose structure dictates its physicochemical characteristics.

Chemical Structure:

A summary of its key predicted and known properties is presented below. These parameters serve as the foundation for designing meaningful solubility experiments. For instance, the predicted pKa suggests that the compound's ionization state, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in Solubility Assessment | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | Influences molecular weight and potential for intermolecular interactions. | [3][4] |

| Molecular Weight | 247.25 g/mol | Affects diffusion and dissolution rate. | [3][4] |

| Melting Point | 280-283 °C | High melting point often correlates with strong crystal lattice energy, which can lead to lower solubility. | [3][5] |

| pKa (Predicted) | 2.72 ± 0.50 | Indicates the compound is a weak acid. Solubility is expected to increase significantly at pH values above the pKa. | [5] |

| XLogP3 (Predicted) | 2.0 | A measure of lipophilicity; a positive value suggests a preference for non-polar environments and potentially low aqueous solubility. | [3] |

The Imperative of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical gatekeeper in the journey of a drug candidate. Poorly soluble compounds are often associated with slow dissolution in the gastrointestinal tract, leading to low and erratic absorption and, consequently, inadequate bioavailability.[]

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions in the development pipeline.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. It is determined using the shake-flask method, which is time-intensive but provides the most accurate and fundamental value.[7][8] This value is essential for biopharmaceutical classification (BCS) and formulation development.

-

Kinetic Solubility: This is a high-throughput measurement used in early drug discovery to quickly flag compounds with potential solubility liabilities.[9][10][11][12] It measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] While faster, it often overestimates the true solubility due to the formation of supersaturated solutions.

Methodologies for Robust Solubility Determination

Adherence to standardized, well-understood protocols is paramount for generating reproducible data. Good Laboratory Practices (GLP) ensure that results are reliable by controlling variables such as equipment calibration, reagent labeling, and meticulous record-keeping.[13]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility and is a cornerstone of biopharmaceutical characterization.[14][15][16] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring a truly saturated solution is formed.[7][8]

Experimental Rationale:

-

Excess Solid: Using a surplus of EHMQC ensures that the equilibrium between the dissolved and solid states is maintained throughout the experiment.

-

Prolonged Agitation (24-72h): This is not arbitrary. It provides sufficient time for the dissolution process to reach a true equilibrium, overcoming kinetic barriers.[8][17]

-

Temperature Control (e.g., 37 ± 1 °C): Solubility is highly temperature-dependent. For biopharmaceutical relevance, experiments are often conducted at physiological temperature.[15][18]

-

Phase Separation: Centrifugation and/or filtration are critical to cleanly separate the saturated supernatant from any undissolved solid, preventing artificially high concentration readings.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid EHMQC (e.g., 2-5 mg) to a series of glass vials. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8 phosphate buffered saline) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a consistent agitation speed (e.g., 850 rpm) in a temperature-controlled incubator (e.g., 37 °C) for 24 to 72 hours.[10]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of EHMQC using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

-

Verification: Visually inspect the vials to confirm that excess solid material is still present, validating that equilibrium was achieved.

Workflow Diagram: Equilibrium Solubility (Shake-Flask Method)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Protocol: Kinetic Solubility Determination

This high-throughput assay is designed for speed in early discovery.[12] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.[10][19]

Experimental Rationale:

-

DMSO Stock: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds at high concentrations, enabling a standardized starting point.[9][10]

-

Rapid Dilution: The rapid addition of the DMSO stock into the aqueous buffer creates a state of supersaturation, from which the compound may or may not precipitate.

-

Precipitate Detection: The amount of precipitation is quantified, typically by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration.[9][11]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of EHMQC (e.g., 10-20 mM) in 100% DMSO.[10]

-

Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[12]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[9][11]

-

Detection:

-

Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to controls indicates precipitation.[9]

-

Filtration/UV: Alternatively, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[12]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Workflow Diagram: Kinetic Solubility Assay

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Modulating Factors for EHMQC Solubility

The solubility value is not absolute; it is a function of the solution's environment. Understanding these dependencies is key to formulation and predicting in vivo behavior.

The Influence of pH

For an ionizable compound like EHMQC, pH is a dominant factor.[1][2][20] With a predicted acidic pKa of ~2.72, the 4-hydroxy group on the quinoline ring is expected to deprotonate as the pH increases.

-

At low pH (e.g., pH < 2): The molecule will be predominantly in its neutral, un-ionized form. In this state, solubility is typically at its minimum, governed by the molecule's intrinsic solubility.

-

At high pH (e.g., pH > 4): The molecule will be increasingly deprotonated to form a phenolate salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility. This is a critical consideration for formulation, as the pH of the gastrointestinal tract varies.[1]

The Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat.[21] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[18][22] Studies have shown that for many organic solids, solubility can increase exponentially with temperature.[23][24] This property can be leveraged during formulation but also highlights the need for strict temperature control during measurement to ensure data accuracy.[17]

The Role of Co-solvents